molecular formula C11H16N2O4S B2504670 Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate CAS No. 866017-27-8

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate

Cat. No.: B2504670
CAS No.: 866017-27-8
M. Wt: 272.32
InChI Key: HZYBNKBSBFFFPR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate is a chemical compound with the molecular formula C11H16N2O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate typically involves the reaction of 4,5-dimethoxy-2-mercaptopyrimidine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the mercapto group of the pyrimidine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the 4,5-dimethoxy-2-pyrimidinylsulfanyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-17-10(14)7(2)18-11-12-6-8(15-3)9(13-11)16-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYBNKBSBFFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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